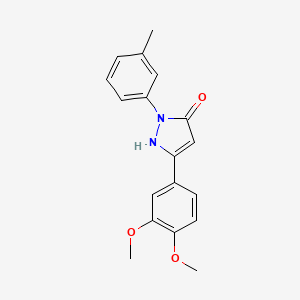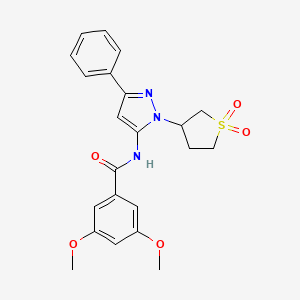![molecular formula C16H14BrN5O2S B12216303 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B12216303.png)
5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with a bromine atom, an ethylsulfanyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group, often using ethylthiol and a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the ethylsulfanyl group could allow it to form specific interactions with proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(methylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide
- 5-bromo-2-(ethylsulfanyl)-4-pyrimidinecarboxylate
- 5-bromo-4-(4-methylphenyl)pyrimidine
Uniqueness
The unique combination of the bromine atom, ethylsulfanyl group, and oxadiazole ring in 5-bromo-2-(ethylsulfanyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide distinguishes it from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
Molecular Formula |
C16H14BrN5O2S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfanyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14BrN5O2S/c1-3-25-16-18-8-11(17)13(19-16)15(23)20-14-12(21-24-22-14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,20,22,23) |
InChI Key |
QZOMHEISGTVXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12216220.png)

![2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12216232.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12216239.png)
![2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione](/img/structure/B12216244.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12216249.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B12216255.png)

![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12216266.png)

![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216284.png)
![(3E)-3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclohex-1-ene-1-carbaldehyde](/img/structure/B12216285.png)


